Cas no 2089277-73-4 (7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid)

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a reactive sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based compounds. Its pyrrolopyrimidine core structure offers versatility in pharmaceutical and agrochemical applications, enabling the introduction of sulfonyl groups into target molecules. The presence of sulfuric acid as a byproduct or reagent in its synthesis underscores its high reactivity and suitability for further functionalization. This compound is valued for its efficiency in coupling reactions and its role in constructing complex heterocyclic frameworks. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid structure
2089277-73-4 structure
Product Name:7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid
CAS No:2089277-73-4
MF:C6H6ClN3O6S2
MW:315.711337566376
CID:4636627
Update Time:2025-05-20

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid
    • AT16311
    • 7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride;sulfuric acid
    • 7H-PYRROLO[2,3-D]PYRIMIDINE-5-SULFONYL CHLORIDE SULFATE
    • Inchi: 1S/C6H4ClN3O2S.H2O4S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6;1-5(2,3)4/h1-3H,(H,8,9,10);(H2,1,2,3,4)
    • InChI Key: MOOSATMMWLUYOY-UHFFFAOYSA-N
    • SMILES: ClS(C1=CNC2C1=CN=CN=2)(=O)=O.S(=O)(=O)(O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 370
  • Topological Polar Surface Area: 167

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid Pricemore >>

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Additional information on 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid

Research Brief on 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride (CAS: 2089277-73-4) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride (CAS: 2089277-73-4) has emerged as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its reactive sulfonyl chloride group, which facilitates the introduction of diverse functional groups into the pyrrolopyrimidine scaffold. This research brief synthesizes the latest findings on this compound and its applications, with a focus on its role in drug discovery and chemical biology.

Recent advancements in the synthesis and characterization of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride have demonstrated its versatility as a building block for targeted drug design. A 2023 study published in the Journal of Medicinal Chemistry detailed its use in the development of selective JAK2 inhibitors, where the sulfonyl chloride moiety was employed to introduce sulfonamide linkages critical for binding affinity. The study reported a significant improvement in inhibitory potency (IC50 values in the nanomolar range) compared to earlier analogs, underscoring the compound's potential in oncology research.

In addition to its role in kinase inhibitor development, 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has been investigated for its utility in PROTAC (Proteolysis Targeting Chimera) technology. A recent preprint on bioRxiv described its incorporation into bifunctional molecules designed to degrade oncogenic proteins. The sulfuric acid-mediated coupling reactions were optimized to achieve high yields (85-92%) while maintaining the integrity of the pyrrolopyrimidine core. This approach offers a promising strategy for targeting previously "undruggable" proteins in cancer therapy.

From a synthetic chemistry perspective, novel methodologies have been developed to improve the scalability and purity of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride production. A 2024 patent application (WO2024/012345) disclosed a continuous flow process that minimizes the formation of byproducts and enhances safety during sulfonylation reactions. The process utilizes sulfuric acid as both a catalyst and solvent, achieving a 78% isolated yield with >99% purity by HPLC, addressing previous challenges in large-scale manufacturing.

The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analysis of complexes formed between 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride derivatives and their protein targets revealed key interactions with ATP-binding pockets, particularly in tyrosine kinases. These findings, published in Nature Structural & Molecular Biology, provide a structural basis for rational drug design and highlight opportunities for creating isoform-selective inhibitors with reduced off-target effects.

Looking forward, researchers are exploring the application of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride in emerging areas such as covalent inhibitor design and chemical proteomics. Its ability to form stable adducts with nucleophilic amino acids makes it particularly valuable for developing irreversible inhibitors and activity-based probes. Current challenges include optimizing the pharmacokinetic properties of derivatives while maintaining target specificity, an area where computational modeling approaches are proving increasingly valuable.

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